

4-amino-N-pyridin-4-ylbenzenesulfonamide

molecular weight and formula

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Compound of Interest

Compound Name: 4-amino-N-pyridin-4-ylbenzenesulfonamide

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An In-depth Technical Guide on **4-amino-N-pyridin-4-ylbenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, proposed synthesis, and biological mechanism of action of **4-amino-N-pyridin-4-ylbenzenesulfonamide**, a compound belonging to the sulfonamide class of molecules.

Core Molecular Attributes

While direct experimental data for **4-amino-N-pyridin-4-ylbenzenesulfonamide** is not readily available in the searched literature, its core molecular attributes can be confidently inferred from its isomers, 4-amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine) and 4-amino-N-pyridin-3-ylbenzenesulfonamide.^{[1][2][3][4]} These isomers share the same atomic composition, and thus the molecular formula and weight are expected to be identical for the 4-pyridyl variant.

Table 1: Physicochemical Properties of **4-amino-N-pyridin-4-ylbenzenesulfonamide** (Inferred from Isomers)

Property	Value	Reference Isomers
Molecular Formula	C₁₁H₁₁N₃O₂S	4-amino-N-(pyridin-2-yl)benzenesulfonamide [1] , 4-amino-N-pyridin-3-ylbenzenesulfonamide [2]
Molecular Weight	249.29 g/mol	4-amino-N-(pyridin-2-yl)benzenesulfonamide [1] [3] , 4-amino-N-pyridin-3-ylbenzenesulfonamide [2]

| Synonyms | Sulfapyridine (for the pyridin-2-yl isomer) [\[3\]](#)[\[4\]](#) |

Proposed Experimental Protocol: Synthesis

A plausible synthetic route for **4-amino-N-pyridin-4-ylbenzenesulfonamide** can be adapted from established methods for preparing sulfonamides. The following two-step protocol outlines a common approach.

Step 1: N-Acetylation and Sulfonamide Formation

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminopyridine in a suitable solvent such as pyridine or a mixture of acetone and water.
- **Acylation:** Cool the solution in an ice bath. Slowly add 4-acetylaminobenzenesulfonyl chloride (ASC) portion-wise or as a solution in acetone through the dropping funnel. The acetyl group on the aniline nitrogen of ASC serves as a protecting group to prevent self-reaction.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours to ensure the completion of the reaction.
- **Isolation:** Cool the reaction mixture and pour it into a beaker of cold water or dilute hydrochloric acid to precipitate the product, N-(4-acetylaminophenyl)sulfonyl-N-(pyridin-4-yl)amine.

- **Purification:** Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or aqueous ethanol to obtain the purified intermediate.

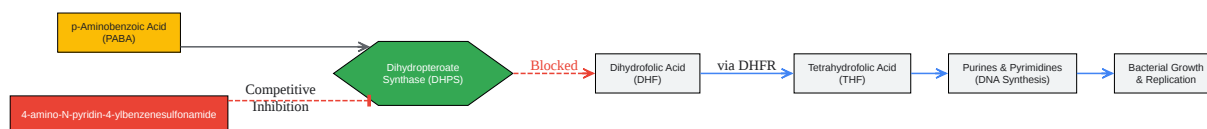
Step 2: Deacetylation to Yield Final Compound

- **Hydrolysis:** Suspend the purified acetylated intermediate in an aqueous solution of hydrochloric acid (e.g., 10-15% HCl).
- **Reaction:** Heat the suspension under reflux for 1-2 hours to hydrolyze the acetyl protecting group.
- **Neutralization and Precipitation:** Cool the resulting solution and carefully neutralize it with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly alkaline. This will precipitate the final product, **4-amino-N-pyridin-4-ylbenzenesulfonamide**.
- **Final Purification:** Collect the precipitate by filtration, wash thoroughly with distilled water to remove any inorganic salts, and dry. Further purification can be achieved by recrystallization if necessary.

Biological Context: Mechanism of Action

As a member of the sulfonamide class, **4-amino-N-pyridin-4-ylbenzenesulfonamide** is presumed to act as an antibacterial agent.^{[5][6]} Sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).^{[6][7]} This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient that bacteria must produce themselves.

The structural similarity of sulfonamides to para-aminobenzoic acid (PABA), the natural substrate for DHPS, allows them to bind to the enzyme's active site.^{[7][8]} This competitive inhibition blocks the metabolic pathway for folic acid synthesis. Without folic acid, bacteria cannot synthesize the necessary nucleic acids (purines and pyrimidines) for DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth and reproduction).^{[6][8]}



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Caption: Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.

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